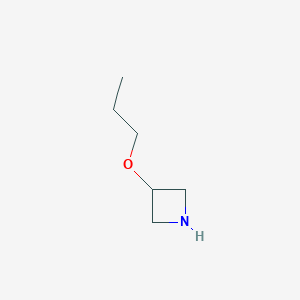

3-Propoxyazetidine

描述

Significance of Four-Membered Nitrogen Heterocycles in Organic Synthesis and Chemical Biology

Four-membered nitrogen heterocycles, such as azetidines and their β-lactam counterparts, are valuable substrates in the field of organic chemistry. nih.gov They serve as foundational structures for the design and synthesis of biologically active compounds through the functionalization of various positions on the ring. nih.gov Their utility extends beyond being mere scaffolds; they are also versatile building blocks for creating other nitrogen-containing compounds with potential biological applications. nih.gov The inherent ring strain of these four-membered systems, approximately 25.2 kcal/mol for azetidine (B1206935), contributes to their unique chemical reactivity and conformational properties. rsc.org This strain, coupled with the presence of a basic nitrogen atom, allows for a range of chemical transformations, including ring-opening and expansion reactions, making them valuable synthons. rsc.orgresearchgate.netchim.it

The significance of nitrogen-containing heterocycles in medicinal chemistry is underscored by the fact that over 75% of drugs approved by the FDA contain such moieties. nih.gov These structures are integral to a vast number of pharmacologically active molecules, including vitamins, nucleic acids, and antibiotics. nih.gov The ability of the nitrogen atom to form hydrogen bonds with biological targets is a key factor in their widespread use in drug design. nih.gov Specifically, four-membered nitrogen heterocycles have demonstrated their biological importance in medicinal chemistry, with their significance continuing to grow. nih.gov

Historical Development and Challenges in Azetidine Chemistry

One of the key challenges lies in the inherent strain of the four-membered ring, which can make cyclization reactions difficult and can also render the resulting azetidine ring susceptible to undesired ring-opening reactions. nih.gov The development of new synthetic strategies to overcome these hurdles has been a focus of modern organic chemistry. nih.gov Recent advancements include photochemical methods like the aza Paternò-Büchi reaction, which involves the [2+2] photocycloaddition of an imine and an alkene. semanticscholar.org While this method offers a direct route to functionalized azetidines, it has its own set of challenges, including competing side reactions. semanticscholar.org The development of robust and versatile synthetic methods remains a critical area of research to fully unlock the potential of the azetidine scaffold. researchgate.net

Research Rationale for Investigating the 3-Propoxyazetidine Scaffold

The investigation into the this compound scaffold is driven by the broader interest in 3-substituted azetidines as a class of compounds with significant potential in medicinal chemistry. The substitution at the 3-position of the azetidine ring allows for the introduction of diverse functional groups, which can be used to modulate the physicochemical properties and biological activity of the resulting molecules. The propoxy group, in particular, introduces a flexible, lipophilic chain that can influence factors such as solubility, membrane permeability, and binding interactions with biological targets.

Current State of Research on 3-Substituted Azetidines

The current research landscape for 3-substituted azetidines is vibrant and expanding, with a significant focus on the development of new synthetic methodologies and the exploration of their therapeutic potential. researchgate.net The synthesis of these compounds often involves the functionalization of a pre-formed azetidine ring or the cyclization of a suitably substituted precursor. For example, the synthesis of 3-substituted azetidine derivatives has been achieved through the alkylation of 3-hydroxyazetidine precursors. nih.govacs.orgacs.org

A notable area of investigation is the use of 3-substituted azetidines as bioisosteres for other cyclic amines, such as piperidines and pyrrolidines, in an effort to improve properties like metabolic stability and three-dimensionality. nih.gov The unique puckered conformation of the azetidine ring can provide a distinct spatial arrangement of substituents compared to its five- and six-membered counterparts. rsc.org

Recent studies have explored a wide range of substituents at the 3-position, leading to the discovery of compounds with diverse biological activities. For example, various 3-substituted azetidine derivatives have been synthesized and evaluated as triple reuptake inhibitors, demonstrating the therapeutic potential of this scaffold. nih.govacs.orgebi.ac.ukacs.org The continued development of efficient and versatile methods for the synthesis of 3-substituted azetidines is crucial for advancing this area of research and fully exploring the chemical space accessible from this promising scaffold. researchgate.netresearchgate.net

Chemical Data of this compound

| Property | Value |

| Molecular Formula | C6H13NO |

| Molecular Weight | 115.17 g/mol |

| CAS Number | 897086-92-9 |

Table 1: Physicochemical Properties of this compound.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-propoxyazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-2-3-8-6-4-7-5-6/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTINDJCUYRJBAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Propoxyazetidine and Analogous Azetidine Derivatives

Strategic Approaches to Azetidine (B1206935) Ring Formation

The inherent ring strain of the azetidine ring necessitates specialized synthetic strategies for its construction. Several key approaches have been developed, each offering distinct advantages in terms of substrate scope and stereochemical control.

Reductive Cyclization Pathways

Reductive cyclization is a common method for forming the azetidine ring. This typically involves the intramolecular cyclization of a γ-amino alcohol or a related precursor. For instance, an organocatalytic aza-Michael addition of N-substituted phosphoramidates to enones can generate adducts that undergo intramolecular reductive cyclization to yield 1,2,4-trisubstituted azetidines. jk-sci.com The use of reducing agents like (R)-alpine borane (B79455) can facilitate this transformation, often providing good to high yields and excellent stereocontrol. jk-sci.com

Another pathway involves the reduction of azetidin-2-ones (β-lactams), which are readily available starting materials. google.comuni-muenchen.de Reagents such as diborane, lithium aluminum hydride (LiAlH₄), or alanes can effectively reduce the lactam carbonyl to a methylene (B1212753) group, affording the corresponding azetidine while retaining the stereochemistry of the ring substituents. google.comuni-muenchen.de

[2+2]-Cycloaddition Reactions

[2+2]-Cycloaddition reactions provide a direct route to the four-membered azetidine ring. The aza Paternò–Büchi reaction, a photocycloaddition between an imine and an alkene, is a prominent example of this strategy. tcichemicals.comgoogle.com Recent advancements have enabled these reactions to proceed under visible light using photocatalysts like iridium complexes, broadening the scope and applicability of this method. google.comresearchgate.net These reactions can be highly efficient for accessing functionalized azetidines. tcichemicals.comresearchgate.net Depending on the choice of cycloaddition partners, such as imines and alkynes or nitriles and alkenes, different isomers of azetine, a precursor to azetidine, can be synthesized. acs.org

Ring Contraction Strategies

The formation of azetidines can also be achieved through the ring contraction of larger heterocyclic systems. A notable example is the synthesis of N-sulfonylazetidines from α-bromo N-sulfonylpyrrolidinones. masterorganicchemistry.comgoogle.com This one-pot nucleophilic addition-ring contraction process, typically mediated by a base like potassium carbonate, allows for the incorporation of various nucleophiles, including alcohols, to yield α-carbonylated N-sulfonylazetidines. masterorganicchemistry.comgoogle.com The reaction is believed to proceed through nucleophilic addition to the amide carbonyl, followed by intramolecular cyclization via an SN2 mechanism. masterorganicchemistry.com

Strain-Release Homologation Methods

Leveraging the high ring strain of bicyclic systems, strain-release homologation offers a modular approach to constructing azetidines. A key example involves the use of azabicyclo[1.1.0]butane. tcichemicals.com Generation of azabicyclo[1.1.0]butyl lithium, followed by trapping with a boronic ester, N-protonation, and a 1,2-migration, leads to the formation of functionalized azetidines through the cleavage of the central C-N bond, which relieves ring strain. tcichemicals.comgoogle.com This method is applicable to a wide range of boronic esters and proceeds with high stereospecificity. google.com

Table 1: Comparison of Azetidine Ring Formation Strategies

| Synthetic Strategy | Key Precursors | Typical Reagents/Conditions | Advantages |

| Reductive Cyclization | γ-amino alcohols, β-haloalkylimines, azetidin-2-ones | (R)-alpine borane, LiAlH₄, Diborane | Good stereocontrol, readily available precursors. jk-sci.comgoogle.com |

| [2+2]-Cycloaddition | Imines, Alkenes, Alkynes | Visible light, Iridium photocatalysts | Direct formation of the four-membered ring, high efficiency. tcichemicals.comgoogle.comresearchgate.net |

| Ring Contraction | α-bromo N-sulfonylpyrrolidinones | K₂CO₃, Nucleophiles (e.g., alcohols) | One-pot procedure, allows for diverse functionalization. masterorganicchemistry.comgoogle.com |

| Strain-Release Homologation | Azabicyclo[1.1.0]butane, Boronic esters | n-BuLi, Acetic acid | Modular, high stereospecificity, broad substrate scope. tcichemicals.comgoogle.com |

Functionalization at the Azetidine 3-Position

Once the azetidine ring is formed, the introduction of the propoxy group at the 3-position is typically achieved through the functionalization of a 3-hydroxyazetidine precursor. This precursor is often synthesized by methods such as the ring opening of epichlorohydrin (B41342) with an amine followed by cyclization. google.comambeed.com

Direct Alkoxylation and Etherification Techniques

The most direct route to 3-propoxyazetidine involves the etherification of 3-hydroxyazetidine or its N-protected derivatives, such as N-Boc-3-hydroxyazetidine. tcichemicals.comlibretexts.org Two primary methods are employed for this transformation: the Williamson ether synthesis and the Mitsunobu reaction.

The Williamson ether synthesis involves the deprotonation of the hydroxyl group of 3-hydroxyazetidine with a strong base, such as sodium hydride (NaH), to form an alkoxide. jk-sci.comacs.org This alkoxide then acts as a nucleophile, displacing a halide from a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) in an SN2 reaction to form the desired ether. google.comacs.org The use of a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) is common. jk-sci.com For the synthesis of tert-Butyl this compound-1-carboxylate, N-Boc-3-hydroxyazetidine can be reacted with a propyl halide in the presence of a base. libretexts.org

The Mitsunobu reaction provides an alternative method for etherification under milder, neutral conditions, which is particularly useful for sensitive substrates. google.commdpi.com In this reaction, 3-hydroxyazetidine is treated with propanol (B110389) in the presence of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). google.com This reaction proceeds with inversion of stereochemistry at the alcohol carbon. google.com

Table 2: Representative Conditions for the Synthesis of this compound Derivatives

| Reaction | Starting Material | Reagents | Solvent | Typical Conditions |

| Williamson Ether Synthesis | N-Boc-3-hydroxyazetidine | 1. Sodium Hydride (NaH)2. 1-Bromopropane | DMF or THF | 0 °C to room temperature. jk-sci.comacs.org |

| Mitsunobu Reaction | N-Boc-3-hydroxyazetidine | Propanol, PPh₃, DIAD/DEAD | THF | 0 °C to room temperature. google.commdpi.com |

Methods for Introducing Propoxy Substituents

The introduction of a propoxy group at the 3-position of the azetidine ring is a key step in the synthesis of this compound. A common strategy involves the Williamson ether synthesis, where a 3-hydroxyazetidine derivative is treated with a propylating agent in the presence of a base.

For instance, the synthesis of tert-butyl this compound-1-carboxylate can be achieved by reacting tert-butyl 3-hydroxyazetidine-1-carboxylate with a suitable propyl halide (e.g., propyl bromide or iodide) in the presence of a strong base like sodium hydride in a solvent such as dimethylformamide (DMF). google.comgoogle.com

Another approach involves the reaction of a protected 3-hydroxyazetidine with propanol under Mitsunobu conditions, although this method is less commonly cited for this specific transformation. The choice of the nitrogen protecting group on the azetidine ring is crucial to ensure compatibility with the reaction conditions and to allow for facile deprotection if required for subsequent synthetic steps.

A general representation of the Williamson ether synthesis for this purpose is shown below:

Asymmetric and Stereoselective Synthesis of this compound Scaffolds

Achieving stereocontrol in the synthesis of substituted azetidines is a significant challenge due to the strained nature of the four-membered ring. researchgate.net Both enantioselective and diastereoselective methods have been developed to access chiral 3-substituted azetidines.

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For this compound, this would involve creating a stereocenter at the C3 position with a high degree of enantiomeric excess (ee).

Several strategies can be employed:

Chiral Pool Synthesis: Starting from an enantiomerically pure precursor, such as a derivative of an amino acid, can provide a straightforward route to chiral azetidines. thieme-connect.com

Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in the formation of the azetidine ring or in the introduction of the substituent. rsc.orgnih.govchemrxiv.org For example, asymmetric reduction of a 3-azetidinone to a 3-hydroxyazetidine using a chiral reducing agent, followed by propoxylation, can yield an enantiomerically enriched product.

Enzyme-Catalyzed Reactions: Biocatalysis offers a powerful tool for enantioselective synthesis. nih.gov Engineered enzymes, such as evolved variants of cytochrome P450, have been used for the enantioselective ring expansion of aziridines to azetidines. nih.gov While not specifically reported for this compound, this approach holds potential.

Phase-Transfer Catalysis: Chiral phase-transfer catalysts have been successfully used for the enantioselective synthesis of spirocyclic azetidine oxindoles, demonstrating the potential of this method for creating chiral azetidine cores. nih.gov

A notable example of an enantioselective approach is the asymmetric synthesis of 3-substituted azetidine-2-carboxylic acids and 2-substituted azetidine-3-carboxylic acids using the SAMP/RAMP-hydrazone methodology, which achieves high stereoselectivities (de ≥ 96%, ee ≥ 96%). thieme-connect.com

When multiple stereocenters are present, diastereoselective synthesis aims to control the relative stereochemistry. For analogs of this compound with additional substituents, controlling the diastereoselectivity is crucial.

Substrate-Controlled Diastereoselection: The existing stereochemistry in a substrate can direct the stereochemical outcome of a subsequent reaction. For instance, the reduction of a chiral azetidinone can proceed with high diastereoselectivity due to steric hindrance from existing substituents.

Reagent-Controlled Diastereoselection: The choice of reagents can influence the diastereomeric ratio of the product. For example, in the synthesis of substituted azetidines from β-amino alcohols, the diastereoselectivity can be controlled to favor the cis or trans isomer. arkat-usa.org

Cycloaddition Reactions: [2+2] cycloadditions are powerful methods for constructing azetidine rings, and the diastereoselectivity can often be controlled by the reaction conditions and the nature of the reactants. nih.gov An electrocyclization route to azetidine nitrones from N-alkenylnitrones allows for the diastereoselective synthesis of highly substituted azetidines. nih.gov

Iodine-Mediated Cyclization: The iodine-mediated cyclization of homoallyl amines can produce cis-2,4-disubstituted azetidines with high diastereoselectivity. nih.gov

A study on the synthesis of 2-arylazetidines demonstrated a general, scalable two-step method with excellent regio- and diastereoselectivity. researchgate.net This highlights the progress in achieving high levels of stereocontrol in azetidine synthesis.

Enantioselective Approaches

Photochemical and Catalytic Methods for Azetidine Synthesis

Modern synthetic chemistry has seen a surge in the development of photochemical and catalytic methods, which often provide milder and more efficient routes to complex molecules, including azetidines. elsevier.comresearchgate.net

Visible light photocatalysis has emerged as a powerful tool in organic synthesis, offering sustainable and selective methods for forming chemical bonds. rsc.orgnews-medical.netchemrxiv.org

Aza Paternò–Büchi Reaction: This [2+2] photocycloaddition between an imine and an alkene is a direct route to azetidines. rsc.orgrsc.org While traditionally requiring harsh UV light, recent advances have enabled this reaction using visible light and a photocatalyst. rsc.orgnews-medical.netchemrxiv.org For example, an iridium photocatalyst can be used for the synthesis of azetidines from oximes and olefins under mild conditions. chemrxiv.orgspringernature.comnih.gov This approach is characterized by its operational simplicity and broad functional group tolerance. chemrxiv.org

Intramolecular Cyclizations: Visible light can also mediate intramolecular reactions to form azetidines. For instance, a photochemical flow synthesis of 3-hydroxyazetidines via a Norrish–Yang cyclisation has been developed, allowing for scalable production. durham.ac.uk

Radical Strain-Release Photocatalysis: A visible-light-driven method has been reported for accessing densely functionalized azetidines by subjecting azabicyclo[1.1.0]butanes to radical strain-release photocatalysis. chemrxiv.org

The development of visible-light-mediated methods has significantly expanded the toolkit for synthesizing azetidines, including those that could be precursors to this compound. news-medical.netspringernature.com

Transition metal catalysis is a cornerstone of modern organic synthesis, providing efficient pathways for the formation of C-N and C-C bonds essential for constructing the azetidine ring. acs.orgmdpi.com

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling and amination reactions. For example, Pd-catalyzed intramolecular C(sp³)–H amination has been used to synthesize functionalized azetidines. rsc.org Hiyama cross-coupling reactions of arylsilanes with 3-iodoazetidine, catalyzed by palladium, provide a route to 3-arylazetidines. organic-chemistry.org

Copper-Catalyzed Reactions: Copper catalysts are effective for various transformations, including the synthesis of azetidines from nitrones. elsevier.com Copper-catalyzed N-arylation is a key step in a sequence to produce diversely substituted N-aryl-2-cyanoazetidines. organic-chemistry.org

Rhodium-Catalyzed Reactions: Rhodium catalysts have been employed in the synthesis of 2-vinyl azetidines. mdpi.com

Titanium-Mediated Reactions: TiCl₄ has been used to promote the [3+2] cycloaddition reaction between cyclopropane (B1198618) 1,1-diesters and alkyl azides, leading to substituted triazines which can be precursors to azetidines. rsc.org A Ti(IV)-mediated coupling of oxime ethers with Grignard reagents can produce spirocyclic NH-azetidines. rsc.org

Lanthanide-Catalyzed Reactions: Lanthanide triflates, such as La(OTf)₃, have been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. frontiersin.org

These catalytic methods offer diverse and powerful strategies for the synthesis of a wide range of substituted azetidines, which can be adapted for the preparation of this compound and its analogs.

Visible Light-Mediated Transformations

Scalable Synthetic Routes for this compound Production

The industrial-scale synthesis of this compound is intrinsically linked to the efficient and scalable production of its key precursor, 3-hydroxyazetidine. Methodologies for producing 3-substituted azetidines often contend with challenges such as ring strain and the need for robust, high-yielding reaction sequences. Scalable syntheses typically commence with readily available starting materials and proceed through a protected 3-hydroxyazetidine intermediate. The subsequent etherification to yield the desired this compound is a critical final step in the manufacturing process.

A prevalent strategy for the large-scale synthesis of the azetidine core involves the reaction of epichlorohydrin with an amine, followed by cyclization to form the four-membered ring. For instance, a practical and cost-effective synthesis has been established for N-benzyl-3-hydroxyazetidine, which serves as a versatile intermediate. nih.gov This method is designed for industrial application and highlights the importance of a stable, easily handled precursor for further derivatization. nih.gov

The choice of the nitrogen-protecting group is a crucial consideration for scalability. The Boc (tert-butyloxycarbonyl) group is frequently employed due to its stability and the relative ease of its subsequent removal under acidic conditions. chemrxiv.org The synthesis of N-Boc-3-hydroxyazetidine has been approached through various routes, including those starting from 3-substituted-1,2-epoxypropane, a benzaldehyde (B42025) derivative, and ammonia. google.com This pathway generates a hydroxylamine (B1172632) salt intermediate, which then undergoes cyclization to form the target molecule. google.com

Continuous flow chemistry has emerged as a powerful technique for the safe and scalable production of azetidine derivatives. sci-hub.se Photochemical flow synthesis, specifically the Norrish-Yang cyclization of α-amino ketones, has been successfully employed to produce multi-gram quantities of 3-hydroxyazetidines. durham.ac.uk This method offers high reproducibility and short reaction times, making it an attractive option for industrial production. durham.ac.uk The process has been demonstrated to be effective for various N-carbonyl derivatives, with the N-Boc protected azetidine being a particularly valuable product for further functionalization. durham.ac.uk

The following table summarizes key aspects of scalable synthetic approaches relevant to the production of this compound precursors:

| Methodology | Starting Materials | Key Intermediate | Advantages for Scalability | Reported Scale/Yield | Reference |

| Amine + Epichlorohydrin | Benzylamine, Epichlorohydrin | N-benzyl-3-hydroxyazetidine | Cost-effective, industry-oriented | Not specified | nih.gov |

| Multi-step from Epoxypropane | 3-substituted-1,2-epoxypropane, Benzaldehyde, Ammonia | N-Boc-3-hydroxyazetidine | Utilizes readily available starting materials | 45% yield for N-Boc-3-hydroxyazetidine | google.com |

| Photochemical Flow Synthesis | α-amino ketones | N-Boc-3-hydroxyazetidine | High reproducibility, short residence times, multi-gram scale | >20g in <12h | durham.ac.uk |

| Decarboxylative Functionalization | Azetidine-2-carboxylic acids, Alkenes | Alkyl azetidines | Direct functionalization, applicable in batch and flow | Milligram to multi-gram quantities | chemrxiv.org |

Once a scalable route to a suitable 3-hydroxyazetidine precursor (e.g., N-Boc-3-hydroxyazetidine) is established, the final step is the etherification to introduce the propoxy group. A standard Williamson ether synthesis is a likely and scalable method for this transformation. This would involve the deprotonation of the hydroxyl group on the azetidine ring with a suitable base to form an alkoxide, followed by reaction with a propyl halide (e.g., 1-bromopropane or 1-iodopropane).

The selection of the base and solvent system would be critical to optimize yield and purity on a large scale, minimizing side reactions. The purification of the final this compound product would then follow, potentially involving distillation or chromatography, depending on the purity requirements. The development of a robust and efficient purification method is a key consideration for any scalable industrial process.

Mechanistic Investigations and Reactivity Studies of 3 Propoxyazetidine

Fundamental Principles Governing Azetidine (B1206935) Reactivity

The chemical behavior of 3-propoxyazetidine is rooted in the foundational principles of azetidine chemistry, namely the interplay between ring strain and the electronic nature of its substituents.

Influence of Ring Strain on Bond Activation

Azetidine's structure is characterized by significant ring strain, a consequence of the deviation of its internal bond angles from the ideal 109.5° for sp³-hybridized carbon atoms. wikipedia.orglibretexts.org The strain energy of the parent azetidine ring is approximately 25.4 kcal/mol. rsc.org This value is comparable to that of cyclobutane (B1203170) (26.3 kcal/mol) and places it between the highly strained aziridine (B145994) (27.7 kcal/mol) and the much more stable five-membered pyrrolidine (B122466) (5.4 kcal/mol). rsc.orgwikipedia.org

This inherent strain is a primary driver of azetidine reactivity. It provides a thermodynamic driving force for reactions that involve the cleavage of a C-N or C-C bond, as this relieves the strain. rsc.orgbeilstein-journals.org Consequently, azetidines are susceptible to various ring-opening reactions that would not readily occur in less strained systems like pyrrolidines or piperidines. researchgate.net The stability of the azetidine ring is sufficient for handling under normal conditions, yet the strain is high enough to be harnessed for unique chemical transformations. rsc.orgresearchgate.net

Table 1: Comparison of Ring Strain in Cycloalkanes and Saturated Nitrogen Heterocycles

| Compound | Ring Size | Heteroatom | Ring Strain (kcal/mol) | Reference |

|---|---|---|---|---|

| Cyclopropane (B1198618) | 3 | None | 27.6 | researchgate.net |

| Aziridine | 3 | Nitrogen | 27.7 | rsc.org |

| Cyclobutane | 4 | None | 26.4 | researchgate.net |

| Azetidine | 4 | Nitrogen | 25.4 | rsc.org |

| Cyclopentane | 5 | None | 7.4 | wikipedia.org |

| Pyrrolidine | 5 | Nitrogen | 5.4 | rsc.org |

Electronic Effects of the Propoxy Group on Azetidine Reactivity

This electron donation can have several consequences for the reactivity of this compound:

Basicity of the Nitrogen Atom : The increased electron density within the ring system can influence the basicity of the nitrogen atom.

Reactivity of Ring Carbons : The electronic effect of the propoxy group can alter the electrophilicity of the ring carbons, particularly C2 and C4, influencing the regioselectivity of nucleophilic attacks.

Stabilization of Intermediates : In reactions proceeding through cationic intermediates, the oxygen's lone pairs can stabilize an adjacent positive charge, potentially directing the course of ring-opening or rearrangement reactions. Studies on other substituted heterocycles have shown that the position of an alkoxy group can significantly affect the electron density of the ring and thus its reactivity. researchgate.nettechscience.com

Ring-Opening Reactions of this compound

Driven by the release of ring strain, ring-opening reactions are a hallmark of azetidine chemistry. rsc.org These transformations can be initiated by either nucleophiles or electrophiles, leading to a variety of functionalized acyclic products.

Nucleophilic Attack Pathways

Direct nucleophilic attack on an unactivated azetidine ring is generally difficult. Activation of the ring is typically required, most often by converting the nitrogen atom into a better leaving group. This is commonly achieved through protonation or acylation (e.g., with a tosyl group) to form an azetidinium ion. iitk.ac.in This activation enhances the electrophilicity of the ring carbons, making them susceptible to attack by nucleophiles.

For a 3-propoxyazetidinium ion, nucleophilic attack can theoretically occur at either the C2 or C4 position, leading to ring-opened products. The regioselectivity of this attack is governed by both steric and electronic factors. The propoxy group at C3 presents a steric hindrance that may disfavor attack at the adjacent C2 and C4 positions compared to an unsubstituted azetidinium ion. In analogous systems, such as 3-bromo-3-methylazetidines, nucleophilic substitution at the C3 position has been shown to be a viable pathway for functionalization. ugent.be In some cases, intramolecular nucleophilic displacement can lead to a bicyclic aziridinium (B1262131) ion intermediate, which then undergoes alcoholysis. rsc.orgugent.be

Table 2: Plausible Products from Nucleophilic Ring-Opening of Activated this compound

| Activating Group (on N) | Nucleophile | Potential Reaction Conditions | Plausible Product Structure |

|---|---|---|---|

| Tosyl (Ts) | Iodide (I⁻) | ZnI₂, CH₃CN | Ts-NH-CH₂(CHI)-CH(OPr)-CH₂I |

| Proton (H⁺) | Methanol (CH₃OH) | Acid catalyst | H₂N-CH₂(CH(OCH₃))-CH(OPr)-CH₂OH |

| Benzyl (Bn) | Cyanide (CN⁻) | Lewis Acid | Bn-NH-CH₂(CH(CN))-CH(OPr)-CH₂CN |

Electrophilic-Induced Ring Cleavage

Electrophiles attack the basic nitrogen atom of the azetidine ring, forming a quaternary azetidinium species. This greatly increases the ring strain and activates the ring for cleavage. Protic acids (like HF) and Lewis acids (like ZnX₂ or TiCl₄) are common electrophiles used to promote ring-opening. rsc.orgrsc.orgiitk.ac.in For instance, the reaction of N-alkyl azetidines with cyanogen (B1215507) bromide (the von Braun reaction) leads to ring cleavage, producing γ-bromo N-alkyl cyanamides. researchgate.net

In the case of this compound, coordination of a Lewis acid to the nitrogen atom would generate a highly reactive intermediate. A subsequent attack by the counter-ion or another nucleophile present in the medium would cleave the ring. For example, treatment with ZnI₂ could lead to coordination of the zinc to the nitrogen, followed by an intramolecular attack of the iodide at a ring carbon, resulting in a γ-iodoamine derivative. iitk.ac.in The presence of the C3-propoxy group could influence the stability of any potential carbocationic intermediates formed during the cleavage process, thereby directing the regiochemical outcome. researchgate.net

Ring-Expansion Transformations

Azetidines can serve as precursors for larger heterocyclic rings, such as pyrrolidines (five-membered) and azepanes (seven-membered), through ring-expansion reactions. acs.org These transformations often involve the formation of a reactive intermediate that triggers a rearrangement cascade.

One common strategy involves the generation of a carbocation or a carbenoid adjacent to the ring. For example, studies on 3-methyleneazetidines have shown they can undergo a formal [4+1] cycloaddition with diazo compounds in the presence of a rhodium catalyst to yield 4-methylenepyrrolidines. nsf.gov This reaction proceeds via N-C bond cleavage of an intermediate zwitterion. nsf.gov

For this compound, a plausible pathway to ring expansion could involve functionalization to introduce a side chain capable of intramolecular reactions. For instance, if a 3-hydroxypropyl side chain were installed at the C2 position, subsequent activation of the terminal alcohol could lead to an intramolecular N-alkylation, forming a bicyclo[3.2.0]heptane intermediate. acs.org Nucleophilic opening of this strained bicyclic system could then yield a mixture of five- and seven-membered ring products. acs.org The regioselectivity of such an opening would be complex, depending on the substitution pattern and the nature of the nucleophile. acs.org

Functionalization Reactions at Azetidine C-H Bonds

No specific studies detailing the functionalization of C-H bonds on the azetidine ring of this compound have been found. Research on other substituted azetidines suggests that transition-metal-catalyzed reactions, such as those using palladium or rhodium, are common methods for C-H activation. mdpi.comarkat-usa.orgnih.govsigmaaldrich.com These reactions typically involve the directed or non-directed formation of new carbon-carbon or carbon-heteroatom bonds. However, without experimental data for this compound, any discussion of reaction conditions, catalyst efficacy, or product yields would be speculative.

Stereochemical Outcomes of Reactions Involving this compound

There is no available literature that specifically investigates the stereochemical outcomes of reactions involving this compound. General principles of stereochemistry dictate that reactions at a chiral center, such as the C3 position of the azetidine ring if it were part of a chiral molecule, depend on the reaction mechanism. For instance, an S_N2 reaction would be expected to proceed with inversion of configuration, while an S_N1 reaction could lead to a racemic mixture. utexas.edulibretexts.orglumenlearning.com However, no studies have been published that apply these principles directly to this compound or document the stereospecificity or stereoselectivity of its reactions.

Computational Chemistry in Mechanistic Elucidation

A search for computational studies on this compound yielded no specific results. Computational chemistry, particularly through methods like Density Functional Theory (DFT), is a powerful tool for understanding reaction mechanisms, but it does not appear to have been applied to this specific compound in published research.

Density Functional Theory (DFT) Calculations of Reaction Energetics

No DFT calculations detailing the reaction energetics for this compound have been published. Such studies would typically provide valuable data on the transition state energies, activation barriers, and thermodynamic stability of reactants, intermediates, and products for potential reactions. While DFT has been used to study other azetidine derivatives and related mechanisms, mdpi.comnih.gov this information is not available for this compound.

Prediction of Reactivity and Selectivity

There are no published computational models that predict the reactivity or selectivity of this compound. Predictive models often rely on calculated electronic properties, orbital energies (such as HOMO-LUMO gaps), and steric factors to rationalize or forecast chemical behavior. nih.gov The absence of any computational studies on this molecule means that no such predictive data exists in the literature.

Compound Names Mentioned

As no specific reactions or detailed studies involving other compounds could be discussed in relation to this compound, a table of compound names is not applicable.

Advanced Spectroscopic and Structural Elucidation of 3 Propoxyazetidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural determination of organic molecules in solution. For 3-propoxyazetidine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its atomic arrangement.

High-resolution ¹H and ¹³C NMR spectra are essential for confirming the primary structure of this compound. The proton NMR spectrum provides information on the chemical environment and number of different types of protons, while the ¹³C NMR spectrum reveals the number and type of carbon atoms.

In a typical ¹H NMR spectrum of this compound hydrochloride in a solvent like D₂O, distinct signals corresponding to the protons of the azetidine (B1206935) ring and the propoxy side chain would be observed. The azetidine ring protons typically appear as complex multiplets due to spin-spin coupling. The methine proton at the C3 position (CH-O) is expected to be downfield relative to the methylene (B1212753) protons of the ring due to the deshielding effect of the adjacent oxygen atom. The propoxy group would show a characteristic triplet for the terminal methyl group, a sextet for the central methylene group, and a triplet for the methylene group attached to the ether oxygen.

The ¹³C NMR spectrum complements the ¹H NMR data. The carbon atoms of the azetidine ring and the propoxy group resonate at characteristic chemical shifts. The C3 carbon, being attached to the electronegative oxygen atom, would appear significantly downfield. The chemical shifts can be definitively assigned using 2D NMR techniques.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: Data is predicted based on analogous structures and standard chemical shift values. Actual values may vary based on solvent and experimental conditions.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Azetidine CH₂ (C2/C4) | ~3.7-3.9 (m) | ~50-55 |

| Azetidine CH (C3) | ~4.2-4.4 (m) | ~65-70 |

| O-CH₂-CH₂-CH₃ | ~3.4-3.6 (t) | ~70-75 |

| O-CH₂-CH₂-CH₃ | ~1.5-1.7 (sext) | ~22-25 |

| O-CH₂-CH₂-CH₃ | ~0.9-1.0 (t) | ~10-12 |

While 1D NMR suggests the presence of functional groups, 2D NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons in the propoxy chain (CH₂-CH₂-CH₃) and between the protons on the azetidine ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This technique allows for the unambiguous assignment of each proton signal to its corresponding carbon signal in the skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range (2-3 bond) correlations between protons and carbons. It is particularly useful for connecting fragments of the molecule. For instance, a key HMBC correlation would be observed between the protons of the O-CH₂ group of the propoxy side chain and the C3 carbon of the azetidine ring, definitively linking the side chain to the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine spatial proximity between atoms and is critical for stereochemical assignments in substituted azetidine derivatives. gsu.eduaist.go.jp For derivatives of this compound with substituents, NOESY experiments can establish their cis or trans relationship by observing through-space correlations between protons on the same face of the puckered azetidine ring. gsu.edu

¹⁵N NMR spectroscopy, although less sensitive than ¹H or ¹³C NMR, provides direct insight into the electronic environment of the nitrogen atom in the azetidine ring. The chemical shift of the nitrogen is sensitive to substitution, ring strain, and protonation state. scbt.comresearchgate.net For unsubstituted azetidine, the ¹⁵N resonance is reported at δ 25.3 ppm (relative to anhydrous ammonia). gsu.edu N-alkylation typically shifts this resonance downfield. scbt.com In N-substituted aryl azetidines, the ¹⁵N chemical shift can indicate the degree of sp² character and conjugation of the nitrogen lone pair with the aryl ring. researchgate.net For this compound, the ¹⁵N chemical shift would be expected in the range typical for secondary, unstrained amines, but its precise value would be sensitive to the solvent and pH.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation pattern.

For this compound (C₆H₁₃NO, Molecular Weight: 115.18 g/mol ), analysis using a soft ionization technique like Electrospray Ionization (ESI) would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 116.2.

Under higher energy conditions, such as Electron Ionization (EI) or through tandem MS (MS/MS) experiments, characteristic fragmentation patterns would emerge. Plausible fragmentation pathways for the azetidine ring system include:

Loss of the propoxy group: Cleavage of the C3-O bond would result in the loss of a propoxy radical (•OCH₂CH₂CH₃) or propanol (B110389) (HOCH₂CH₂CH₃), leading to a significant fragment ion.

Ring cleavage: The strained four-membered ring can undergo characteristic cleavage. A common pathway is the retro-[2+2] cycloaddition, breaking the ring into smaller, stable fragments.

Side-chain fragmentation: The propoxy group itself can fragment, for example, through the loss of an ethyl radical (•CH₂CH₃) to yield a characteristic fragment ion.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value (Predicted) | Possible Fragment Identity | Fragmentation Pathway |

| 116.2 | [C₆H₁₃NO + H]⁺ | Protonated Molecular Ion (ESI) |

| 72.1 | [C₄H₈N]⁺ | Loss of propoxy group from [M+H]⁺ |

| 57.1 | [C₃H₇N]⁺ | Azetidine ring fragmentation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to display several characteristic absorption bands.

The presence of the secondary amine (N-H) in the azetidine ring would give rise to a moderate absorption band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the sp³ hybridized carbons in the alkyl portions of the molecule would appear just below 3000 cm⁻¹. sfu.ca One of the most diagnostic peaks would be the strong C-O-C asymmetric stretching vibration from the ether linkage, which typically appears in the 1050-1150 cm⁻¹ range. Bending vibrations for the CH₂ and CH₃ groups would be observed in the fingerprint region (below 1500 cm⁻¹). sfu.ca

Table 3: Characteristic Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3300 - 3500 | N-H Stretch | Secondary Amine | Medium |

| 2850 - 2960 | C-H Stretch | Alkyl (CH₂, CH₃) | Medium-Strong |

| 1450 - 1470 | C-H Bend | CH₂ Scissoring | Medium |

| 1050 - 1150 | C-O-C Stretch | Ether | Strong |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique can reveal bond lengths, bond angles, and the conformation of the molecule, including the puckering of the azetidine ring.

While a published single-crystal X-ray diffraction structure for this compound is not currently available in open-access databases, the technique has been successfully applied to numerous other azetidine derivatives. For related compounds, X-ray analysis has been used to unambiguously confirm the stereochemistry of substituents and to quantify the geometry of the four-membered ring. Analogous small heterocyclic derivatives often crystallize in monoclinic or triclinic systems. Should a suitable crystal of this compound or one of its derivatives be obtained, X-ray crystallography would provide invaluable data on its solid-state conformation and intermolecular interactions, such as hydrogen bonding involving the secondary amine.

Other Spectroscopic and Analytical Techniques for Compound Characterization

While NMR and MS provide the backbone of structural elucidation, a comprehensive characterization of this compound and its derivatives relies on a broader range of analytical methods. These techniques offer orthogonal information, confirming the molecular structure, elemental composition, and the nature of chemical bonds present.

X-ray Crystallography

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the three-dimensional structure of crystalline compounds. For azetidine derivatives, this technique provides unequivocal proof of the four-membered ring's substitution pattern, stereochemistry, and conformation in the solid state. semanticscholar.orguni-muenchen.de The structures of numerous azetidine-containing compounds have been established using X-ray crystallography. semanticscholar.org

In the study of complex azetidine derivatives, such as those prepared for asymmetric catalysis or as intermediates in medicinal chemistry, XRD analysis is indispensable. frontiersin.org For instance, the absolute stereochemistry of a 2,4-cis-disubstituted azetidine derivative salt was definitively confirmed by analyzing the Flack parameter from its XRD single crystal structure. chemrxiv.org This level of structural detail is critical for understanding reaction mechanisms and structure-activity relationships. While specific crystallographic data for this compound is not widely published, data for related functionalized azetidines, such as 1-(tert-butoxycarbonyl)-3-[(trifluoromethyl)thio]azetidine-3-carboxylic acid, have been reported and deposited in crystallographic databases. semanticscholar.org

Table 1: Illustrative Crystallographic Data for a Substituted Azetidine Derivative

| Parameter | Value for a Representative Azetidine Derivative |

|---|---|

| Chemical Formula | C10H14F3NO4S |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.52 |

| b (Å) | 11.28 |

| c (Å) | 12.01 |

| β (°) | 110.5 |

| Volume (Å3) | 1334 |

Note: Data presented is for a representative crystalline azetidine derivative to illustrate the type of information obtained from X-ray crystallography.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful and rapid technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation by its chemical bonds. vdoc.pub For this compound and its derivatives, IR spectroscopy can confirm the presence of key structural motifs. e-journals.in

The IR spectrum of an azetidine derivative will typically show characteristic absorption bands for N-H stretching (if unsubstituted on the nitrogen), C-H stretching of the propyl group and the azetidine ring, and the C-O-C stretching of the ether linkage. e-journals.in The absence or presence of certain peaks can also confirm the success of a synthetic transformation, such as the disappearance of an N-H band upon N-substitution.

Table 2: Characteristic Infrared Absorption Frequencies for Functional Groups in this compound Derivatives

| Functional Group | Bond | Characteristic Absorption (cm-1) | Intensity |

|---|---|---|---|

| Azetidine N-H | N-H stretch | 3300 - 3500 | Medium |

| Alkyl C-H | C-H stretch | 2850 - 2960 | Strong |

| Ether C-O | C-O stretch | 1050 - 1150 | Strong |

| Azetidine Ring | C-N stretch | 1200 - 1350 | Medium |

Note: These are typical ranges and the exact position and intensity can vary based on the specific molecular structure and environment.

Elemental Analysis

Elemental analysis is a fundamental analytical technique that determines the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. nih.gov This data is used to determine or confirm the empirical formula of a synthesized compound. For novel this compound derivatives, elemental analysis provides crucial evidence that the isolated substance has the expected atomic composition, complementing the structural information provided by spectroscopic methods. e-journals.inresearchgate.net The experimentally determined percentages are compared against the calculated values for the proposed molecular formula, with close agreement (typically within ±0.4%) serving as a key criterion for purity and structural confirmation.

Table 3: Example of Elemental Analysis Data for a Hypothetical Derivative: N-Benzyl-3-propoxyazetidine

| Element | Calculated % for C13H19NO | Found % (Illustrative) |

|---|---|---|

| Carbon (C) | 76.06 | 75.98 |

| Hydrogen (H) | 9.33 | 9.38 |

| Nitrogen (N) | 6.82 | 6.79 |

Application of 3 Propoxyazetidine As a Versatile Chemical Building Block

Scaffold Diversification through Post-Synthetic Functionalization

Post-synthetic functionalization is a key strategy for creating diverse molecular libraries from a common core structure. For 3-propoxyazetidine, the most accessible site for diversification is the ring's nitrogen atom, especially after the removal of a protecting group like a carbamate (B1207046) (e.g., Boc). The secondary amine of the parent this compound is a nucleophile that can readily undergo a variety of chemical transformations.

Key Functionalization Reactions:

N-Alkylation: The nitrogen can be alkylated using various alkyl halides or through reductive amination with aldehydes and a reducing agent like sodium triacetoxyborohydride. This allows for the introduction of a wide range of linear, branched, or cyclic alkyl groups.

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, enable the formation of a C-N bond between the azetidine (B1206935) nitrogen and an aryl or heteroaryl halide. This introduces aromatic systems directly onto the scaffold.

Acylation and Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides yields the corresponding amides and sulfonamides. This is a robust method for introducing carbonyl and sulfonyl functionalities, which can act as hydrogen bond acceptors and modulate the electronic properties of the molecule.

These functionalization strategies allow chemists to systematically modify the properties of the this compound scaffold, such as its polarity, basicity, and steric profile, to suit various applications.

Table 1: Examples of Post-Synthetic Functionalization Reactions on the Azetidine Nitrogen

| Reaction Type | Reagent Example | Functional Group Introduced |

|---|---|---|

| N-Alkylation | Benzyl bromide | Benzyl |

| N-Arylation | 4-Fluorobromobenzene, Pd catalyst | 4-Fluorophenyl |

| N-Acylation | Acetyl chloride | Acetyl |

| N-Sulfonylation | Tosyl chloride | Tosyl |

Integration into Complex Heterocyclic Frameworks

The strained nature of the azetidine ring makes it a useful synthon for constructing more complex, often fused, heterocyclic systems. rsc.org While the propoxy group itself is generally stable, the azetidine ring can participate in ring-opening or ring-expansion reactions under specific conditions, or act as a rigid core for the annulation of additional rings.

One common strategy involves using a functionalized azetidine as a template to build adjacent rings. For instance, an N-protected this compound derivative bearing a reactive handle on the nitrogen substituent can undergo intramolecular cyclization to form bicyclic structures. bham.ac.uk For example, an N-alkenyl-3-propoxyazetidine could undergo a ring-closing metathesis to form a fused five- or six-membered ring.

Furthermore, the synthesis of spirocyclic systems is another important application. acs.org A common precursor, N-Boc-azetidin-3-one, can be converted to this compound, but it can also undergo reactions with bis-nucleophiles to generate spiro-heterocycles where the azetidine C3 carbon is the spiro-center.

Table 2: Potential Heterocyclic Frameworks Derived from Azetidine Scaffolds

| Starting Material Type | Reaction Type | Resulting Framework |

|---|---|---|

| N-Alkenyl-3-propoxyazetidine | Ring-Closing Metathesis | Fused Dihydropyrrole-Azetidine |

| N-Acyl-3-propoxyazetidine | Intramolecular Condensation | Bicyclic Lactam |

| N-Boc-azetidin-3-one | Spirocyclization with Ethane-1,2-dithiol | Spiro-dithiolane-azetidine |

Role in the Construction of Functionalized Amino Acids and Peptidomimetics

Non-natural amino acids and peptidomimetics are crucial tools in drug discovery for creating peptides with improved stability, potency, and conformational properties. frontiersin.orgupc.edu The rigid four-membered ring of azetidine makes it an excellent scaffold for creating conformationally constrained amino acid analogs. researchgate.net

This compound can be incorporated into structures that mimic amino acids or peptide turns. For example, azetidine-2-carboxylic acid is a known proline analog. acs.org A derivative like this compound-2-carboxylic acid would represent a proline analog with a C4-substituent (in proline nomenclature), introducing a specific vector and altering the puckering of the ring, thereby influencing the conformation of a peptide chain. The synthesis of such molecules often starts from precursors like 3-hydroxyazetidines, which can be resolved and then derivatized to the desired propoxy analog. researchgate.net

These building blocks are valuable in designing peptidomimetics where the azetidine ring replaces a dipeptide segment to induce a specific secondary structure, such as a β-turn. researchgate.netcsic.es The propoxy group can serve as a non-polar side chain that can engage in hydrophobic interactions within a receptor's binding pocket.

Table 3: Comparison of Proline and a Hypothetical this compound Amino Acid

| Feature | L-Proline | 4-Propoxy-L-azetidine-2-carboxylic acid |

|---|---|---|

| Ring Size | 5-membered (Pyrrolidine) | 4-membered (Azetidine) |

| Conformational Flexibility | Relatively flexible pucker | Highly constrained |

| Side Chain | Alkyl (part of ring) | Propoxy ether |

Utility in Ligand Design for Catalysis and Coordination Chemistry

The design of ligands is central to the development of new metal catalysts and coordination complexes. libretexts.orgcardiff.ac.uk The azetidine scaffold can be incorporated into ligand structures to create a specific steric and electronic environment around a metal center. The nitrogen atom of this compound, or more commonly, derivatives functionalized on the nitrogen, can act as a donor atom.

By attaching other coordinating groups to the azetidine nitrogen, multidentate ligands can be synthesized. mdpi.com For example, attaching a picolyl group or a diphenylphosphinoethyl group to the nitrogen of this compound would create bidentate N,N or N,P ligands, respectively. The rigid four-membered ring holds the donor atoms in a well-defined spatial arrangement, which can influence the selectivity and activity of a resulting metal catalyst. The propoxy group at the C3 position provides steric bulk that can create a specific chiral pocket around the metal center, potentially leading to high enantioselectivity in asymmetric catalysis. Triazole-based ligands are also widely used for their strong coordination affinity with various transition metals. researchgate.net

Table 4: Potential Ligand Types Based on the this compound Scaffold

| Ligand Type | Coordinating Atoms | Potential Application |

|---|---|---|

| N-Picolyl-3-propoxyazetidine | N, N' | Transition metal catalysis |

| N-(Diphenylphosphinoethyl)-3-propoxyazetidine | N, P | Asymmetric hydrogenation |

| N,N'-bis(3-propoxyazetidinyl)bipyridine | N, N', N'', N''' | Coordination polymers, sensors |

Precursor in the Synthesis of Advanced Organic Materials

Advanced organic materials, including polymers and functional small molecules, require well-defined molecular building blocks to achieve desired properties. routledge.comnih.gov The unique geometry and reactivity of azetidines make them interesting candidates for incorporation into material backbones or as functional pendants.

This compound can be envisioned as a monomer in polymerization reactions. For example, if derivatized to contain two reactive functional groups (e.g., an N-aminoethyl group and a C3-carboxylic acid ester instead of the propoxy group), it could undergo polycondensation to form a polyamide. More directly, the ring-opening polymerization of N-activated azetidines can lead to polyamines, although this is less common than for aziridines.

The incorporation of the this compound moiety as a side chain in a polymer (e.g., polyacrylate or polystyrene) can impart specific properties to the material. The polar ether linkage and the basic nitrogen atom can influence properties like adhesion, dye-binding, or solubility. In materials science, polymers are broadly classified as thermoplastics, thermosets, and elastomers, each with distinct behaviors based on their molecular structure and bonding. unsw.edu.au The inclusion of rigid, polar units like this compound could be used to tune the glass transition temperature (Tg) or mechanical properties of these materials. umd.edu

Future Perspectives and Emerging Research Avenues in 3 Propoxyazetidine Chemistry

Development of Next-Generation Catalytic Systems for Efficient Synthesis

The synthesis of azetidines, while increasingly sophisticated, still presents challenges that next-generation catalytic systems aim to address. thieme-connect.com Future research on 3-propoxyazetidine will likely leverage advancements in catalysis to achieve higher efficiency, selectivity, and functional group tolerance.

One promising frontier is biocatalysis . Engineered enzymes, such as the cytochrome P450 variant P411-AzetS, have demonstrated remarkable success in the enantioselective synthesis of azetidines from aziridines via a thieme-connect.comnih.gov-Stevens rearrangement. thieme-connect.comchemrxiv.org This "carbene transferase" activity can achieve high stereocontrol (e.g., 99:1 er) and can be performed on a gram scale. thieme-connect.comnih.gov The application of such evolved enzymes could provide a direct and highly enantioselective route to chiral this compound derivatives, a transformation that is challenging with traditional catalysts. chemrxiv.org The confinement of reactive intermediates within the enzyme's active site is crucial for this high selectivity, suppressing undesired side reactions. thieme-connect.com

Transition metal catalysis also continues to evolve. While palladium-catalyzed C-N cross-coupling reactions are standard, newer generations of catalysts, such as the Buchwald precatalysts , offer enhanced activity and stability. The G3 and G4 precatalysts, for instance, are air- and moisture-stable, require lower catalyst loadings, and are effective for a broad range of cross-coupling reactions, which could be applied to the N-functionalization of the this compound core. sigmaaldrich.com Similarly, main-group organophosphorus catalysts have been reported for the modular synthesis of N-functionalized azaheterocycles, presenting a metal-free alternative for creating diverse derivatives. mit.edunih.gov

Table 1: Comparison of Potential Catalytic Systems for this compound Synthesis

| Catalyst Type | Example System | Potential Advantage for this compound | Reference |

|---|---|---|---|

| Biocatalysis | Engineered Cytochrome P450 (P411-AzetS) | High enantioselectivity for chiral derivatives; mild, aqueous conditions. | thieme-connect.comchemrxiv.org |

| Transition Metal | G3/G4 Buchwald Precatalysts (Palladium) | High efficiency and stability for N-functionalization; broad substrate scope. | sigmaaldrich.com |

| Main-Group | Organophosphorus (Hexamethylphosphetane P-oxide) | Metal-free synthesis of N-aryl and N-alkyl derivatives; modular approach. | mit.edu |

| Lewis Acid | Lanthanum (III) Triflate (La(OTf)₃) | Regioselective ring-opening of epoxy amines to form the azetidine (B1206935) core. | frontiersin.org |

Exploration of Unconventional Reactivity Modes for Novel Transformations

Moving beyond traditional synthetic methods, the exploration of unconventional reactivity modes promises to unlock novel chemical space for this compound. Visible light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions, enabling C-C bond formations that are otherwise difficult. digitellinc.comescholarship.org For instance, azetidine-3-carboxylic acids can be decarboxylated to form tertiary radicals at the C3 position, which can then react with activated alkenes to generate 3-aryl-3-alkyl substituted azetidines. digitellinc.comacs.org Applying this strategy to a 3-propoxy-3-carboxylic acid azetidine precursor could allow for the direct installation of various alkyl groups at the C3 position, diversifying the available derivatives. The unique ring strain of azetidines has been shown to favor productive reaction pathways compared to other cyclic systems. digitellinc.com

Another avenue involves the strain-release-driven functionalization of highly strained precursors like azabicyclo[1.1.0]butanes. Dual copper/photoredox catalysis has been used to achieve the allylation of these precursors, leading to the formation of C3-quaternary center-containing azetidines. rsc.org Adapting this radical-relay strategy could provide a pathway to complex this compound analogues that are inaccessible through conventional means.

Furthermore, direct C(sp³)–H functionalization is a highly sought-after transformation for its atom economy. nih.gov While challenging, catalytic systems involving transition metals like palladium or cobalt have been developed for the enantioselective functionalization of C(sp³)–H bonds via radical intermediates. nih.govsnnu.edu.cn Future research could focus on developing catalysts capable of selectively activating the C-H bonds on the propoxy chain or even on the azetidine ring itself, allowing for late-stage modification of the this compound scaffold without the need for pre-installed functional groups.

Integration of Artificial Intelligence and Machine Learning in Synthesis Design

Computational models can predict the feasibility and yield of reactions, saving significant time and resources in the lab. mit.edu For example, researchers have used computational modeling to predict which combinations of alkenes and oximes will successfully form azetidines under photocatalytic conditions, expanding the known accessible substrate scope. mit.edu This approach could be directly applied to design photocatalytic or other catalytic reactions involving this compound.

Table 2: Conceptual AI/ML-Driven Workflow for this compound Derivative Synthesis

| Phase | AI/ML Tool/Technique | Objective | Potential Outcome for this compound |

|---|---|---|---|

| Design | Generative Models & Retrosynthesis AI | Propose novel derivatives and predict synthetic routes. | Identification of synthetically feasible this compound analogues with high predicted activity. |

| Make | Reaction Optimization Algorithms | Predict optimal conditions (catalyst, solvent, temperature). | Reduced number of experiments needed to achieve high yields for a target derivative. |

| Test | QSAR & Property Prediction Models | Predict biological activity and physicochemical properties. | Prioritization of synthesized compounds for experimental validation. |

| Analyze | Data Analysis & Machine Learning | Identify structure-activity relationships from experimental data. | Guide the next iteration of the design cycle for improved derivatives. |

Sustainable and Environmentally Benign Synthetic Protocols

Green chemistry principles are increasingly integral to modern synthetic chemistry. rsc.org Future research on this compound will undoubtedly focus on developing more sustainable and environmentally friendly synthetic methods.

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better temperature control, and easier scalability. nih.govuniba.it The synthesis of 3-substituted azetidines has been successfully demonstrated in flow, enabling the safe handling of highly reactive lithiated intermediates at higher temperatures than in batch. nih.govacs.org This technology could be adapted for the functionalization of a this compound precursor. Combining flow technology with greener solvents, such as cyclopentylmethyl ether (CPME), further enhances the sustainability of the process by reducing waste and using less hazardous materials. nih.govuniba.it

The use of biocatalysis , as mentioned earlier, is inherently a green technology, as enzymes operate under mild conditions in aqueous media. thieme-connect.comresearchgate.net Developing a biocatalytic route to this compound would align with the goals of sustainable synthesis. Additionally, employing catalytic systems that utilize molecular oxygen as the terminal oxidant, as seen in some palladium-catalyzed heterocycle syntheses, represents a highly sustainable approach as the only byproduct is water. nih.gov Such strategies avoid the use of stoichiometric, and often wasteful, chemical oxidants.

Uncovering Novel Applications in Interdisciplinary Fields

While azetidines are well-established motifs in medicinal chemistry , the specific potential of this compound remains largely untapped. chemrxiv.orgwikipedia.org The azetidine ring is valued as a bioisostere for other chemical groups and can improve properties like solubility and metabolic stability. escholarship.org The 3-propoxy group adds a flexible, lipophilic chain that could be crucial for binding to specific biological targets. Future research will likely involve the synthesis of libraries of this compound derivatives for screening against various disease targets, including kinases, proteases, and G-protein coupled receptors. icr.ac.ukrsc.org The development of new synthetic methods will directly enable the exploration of this chemical space for drug discovery. openaccessjournals.com

Beyond medicine, there is potential for this compound derivatives in materials science . schrodinger.combritannica.com Heterocyclic compounds can be building blocks for polymers, organic electronics, and functional materials. wikipedia.org The nitrogen atom in the azetidine ring can coordinate to metals or act as a site for polymerization. The propoxy group could be modified to tune the physical properties of resulting materials, such as solubility, thermal stability, or self-assembly behavior. For example, nitrogen-containing heterocycles are being explored for their role in creating materials for energy storage or as components of advanced polymers. britannica.comfigshare.com Computational studies could help predict the properties of materials incorporating the this compound unit, guiding experimental efforts in this nascent area. researchgate.net

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Propoxyazetidine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Compare synthetic protocols (e.g., nucleophilic substitution, ring-opening reactions) from peer-reviewed studies. Analyze variables such as solvent polarity, temperature, and catalyst use. For example, evaluate yields via gas chromatography (GC) or HPLC and purity via NMR spectroscopy. Tabulate results to identify trends (e.g., higher yields in aprotic solvents at 60°C) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?

- Methodological Answer : Use a combination of H/C NMR, IR, and high-resolution mass spectrometry (HRMS). Cross-reference spectral data with computational predictions (e.g., DFT calculations for NMR chemical shifts) to resolve ambiguities. Document solvent effects on peak splitting and chemical shifts .

Q. How does this compound’s stability vary under different storage conditions (e.g., temperature, light exposure)?

- Methodological Answer : Conduct accelerated stability studies using HPLC to monitor degradation products. Compare degradation kinetics in inert vs. aerobic environments. Apply Arrhenius equations to predict shelf life under standard lab conditions .

Advanced Research Questions

Q. How can contradictory spectroscopic data for this compound derivatives be resolved?

- Methodological Answer : Investigate experimental variables (e.g., sample concentration, pH) and instrumental calibration. Validate findings via independent techniques (e.g., X-ray crystallography for conformation analysis). Replicate studies under controlled conditions to isolate artifacts .

Q. What computational models best predict this compound’s reactivity in nucleophilic environments?

- Methodological Answer : Employ density functional theory (DFT) to calculate transition-state energies and frontier molecular orbitals (FMOs). Compare with experimental kinetic data (e.g., rate constants in SN2 reactions). Use software like Gaussian or ORCA for simulations, and validate with isotopic labeling studies .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible pharmacological assays?

- Methodological Answer : Implement quality-by-design (QbD) principles. Use design-of-experiments (DoE) to optimize critical process parameters (CPPs). Characterize impurities via LC-MS and adjust purification protocols (e.g., column chromatography gradients) to minimize variability .

Q. How do stereoelectronic effects influence this compound’s binding affinity in enzyme inhibition studies?

- Methodological Answer : Perform molecular dynamics (MD) simulations to map ligand-protein interactions. Correlate computational binding energies with IC50 values from enzymatic assays. Explore substituent effects by synthesizing analogs with modified alkoxy groups .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported toxicity profiles of this compound?

- Methodological Answer : Re-evaluate experimental models (e.g., in vitro vs. in vivo systems). Control for metabolic differences using hepatocyte microsomes or cytochrome P450 inhibitors. Perform meta-analyses of existing data to identify confounding factors (e.g., solvent choice in cell viability assays) .

Q. What analytical workflows confirm the absence of regioisomeric byproducts in this compound synthesis?

- Methodological Answer : Use hyphenated techniques like LC-MS/MS with ion mobility separation. Compare retention times and fragmentation patterns with synthesized reference standards. Quantify limits of detection (LOD) via spiked recovery experiments .

Methodological Best Practices

- Threats to Validity : Control for moisture sensitivity in reactions by using anhydrous solvents and inert atmospheres. Address spectroscopic artifacts by calibrating instruments with certified reference materials .

- Data Analysis : Use multivariate statistics (e.g., PCA) to differentiate batch variations. Share raw data and protocols in open-access repositories to enable reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。